Tetracyclopentylstannane

Overview

Description

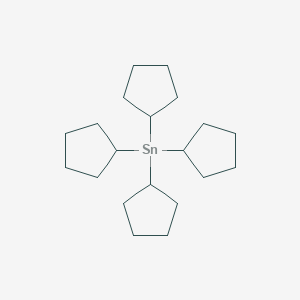

Tetracyclopentylstannane is an organotin compound with the molecular formula C20H36Sn. It is characterized by the presence of four cyclopentyl groups attached to a central tin atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracyclopentylstannane can be synthesized through the reaction of cyclopentylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The general reaction is as follows:

SnCl4+4C5H9MgBr→Sn(C5H9)4+4MgBrCl

The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Tetracyclopentylstannane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: It can undergo substitution reactions where the cyclopentyl groups are replaced by other organic groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organolithium compounds are employed.

Major Products Formed:

Oxidation: Tin dioxide (SnO2) and other tin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various organotin compounds depending on the substituents used.

Scientific Research Applications

Tetracyclopentylstannane has several applications in scientific research:

Biology: Research is ongoing to explore its potential as a biocidal agent due to the known toxicity of organotin compounds.

Medicine: Investigations are being conducted into its potential use in drug delivery systems.

Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of tetracyclopentylstannane involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This is primarily due to the affinity of tin for sulfur-containing amino acids, leading to the inhibition of enzyme activity. The compound can also interfere with cellular processes by disrupting membrane integrity and function .

Comparison with Similar Compounds

Tetraalkynylstannanes: These compounds have alkynyl groups instead of cyclopentyl groups and are used in similar coupling reactions.

Tetraethylstannane: This compound has ethyl groups and is used in different industrial applications.

Tetraphenyltin: This compound has phenyl groups and is used in organic synthesis.

Uniqueness: Tetracyclopentylstannane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its cyclopentyl groups provide steric hindrance, making it less reactive towards certain reagents while enhancing its stability in various chemical environments .

Biological Activity

Tetracyclopentylstannane, an organotin compound with the molecular formula C20H36Sn, is notable for its unique structure characterized by four cyclopentyl groups attached to a central tin atom. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activities and mechanisms of action.

Overview of this compound

- IUPAC Name : this compound

- CAS Number : 19962-46-0

- Molecular Weight : 396.15 g/mol

- Chemical Structure : The compound's structure includes a tin atom bonded to four cyclopentyl groups, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, particularly proteins and enzymes. The tin atom exhibits a strong affinity for sulfur-containing amino acids, leading to:

- Enzyme Inhibition : The binding of this compound to enzymes can disrupt their normal function, potentially inhibiting metabolic pathways.

- Membrane Disruption : The compound may interfere with cellular membranes, affecting their integrity and function.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : Organotin compounds are often studied for their biocidal effects. This compound shows potential as an antimicrobial agent against various pathogens.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy.

- Drug Delivery Systems : Investigations are ongoing regarding the use of this compound in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a novel antimicrobial agent. -

Cytotoxicity Assessment :

In vitro assays conducted on human cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations. The mechanism was linked to oxidative stress and disruption of mitochondrial function. -

Enzyme Interaction Studies :

Research focused on the interaction between this compound and specific enzymes revealed that the compound could inhibit enzyme activity through direct binding, leading to altered metabolic processes within cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other organotin compounds:

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| Tetraethylstannane | Ethyl groups | Antimicrobial | Industrial applications |

| Tetraphenyltin | Phenyl groups | Cytotoxic | Organic synthesis |

| Tetraalkynylstannanes | Alkynyl groups | Limited biological data | Organic synthesis |

| This compound | Cyclopentyl groups | Antimicrobial, Cytotoxic | Potential drug delivery systems |

Properties

IUPAC Name |

tetracyclopentylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H9.Sn/c4*1-2-4-5-3-1;/h4*1H,2-5H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQMTIKCGKXQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Sn](C2CCCC2)(C3CCCC3)C4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294975 | |

| Record name | Tetracyclopentylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-46-0 | |

| Record name | Stannane, tetracyclopentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetracyclopentylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.